molecular formula C17H13NO2 B5045045 1-Naphthalenol, phenylcarbamate CAS No. 38357-69-6

1-Naphthalenol, phenylcarbamate

Cat. No.: B5045045
CAS No.: 38357-69-6
M. Wt: 263.29 g/mol
InChI Key: YVFLXOMQPUUZIG-UHFFFAOYSA-N
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Description

1-Naphthalenol, phenylcarbamate is an organic compound with the molecular formula C17H13NO2. It is a derivative of naphthalene, where a phenylcarbamate group is attached to the 1-position of the naphthalenol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenol, phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenol with phenyl isocyanate. The reaction typically occurs in the presence of a catalyst, such as a base, under controlled temperature conditions. The reaction can be represented as follows:

1-Naphthalenol+Phenyl isocyanate1-Naphthalenol, phenylcarbamate\text{1-Naphthalenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 1-Naphthalenol+Phenyl isocyanate→1-Naphthalenol, phenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. Industrial production methods are designed to optimize yield and minimize costs while ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-Naphthalenol, phenylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-naphthalenol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol, methylcarbamate: Similar in structure but with a methyl group instead of a phenyl group.

    1-Naphthalenol, ethylcarbamate: Contains an ethyl group instead of a phenyl group.

    1-Naphthalenol, butylcarbamate: Features a butyl group in place of the phenyl group.

Uniqueness

1-Naphthalenol, phenylcarbamate is unique due to its specific phenylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

naphthalen-1-yl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFLXOMQPUUZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38357-69-6
Record name 1-Naphthalenol, phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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